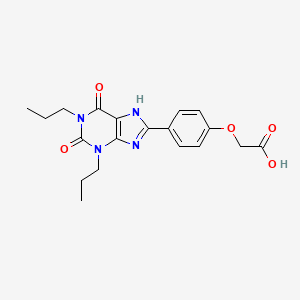XCC

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Description
XCC, also known by its chemical identifier PD050986, is a 1,3,8-substituted xanthine derivative and functions primarily as an adenosine receptor antagonist. Its molecular formula is C19H22N4O5, with a molecular weight of approximately 386.4 g/mol. The compound exhibits specific binding affinities to various adenosine receptors, with inhibition constants (Ki) of 42 nM for the A1 receptor, 68 nM for the A2B receptor, and 1130 nM for the A2A receptor, indicating its potential selectivity and efficacy in modulating adenosine signaling pathways .
XCC's chemical reactivity primarily involves its role as an antagonist at adenosine receptors. The compound interacts with these receptors through competitive inhibition, altering downstream signaling cascades typically mediated by adenosine. This interaction can lead to various physiological effects, including modulation of neurotransmitter release and alterations in cardiovascular function. Specific
XCC's biological activity is centered around its antagonistic effects on adenosine receptors. By blocking these receptors, XCC can influence several physiological processes:
- Neurotransmission: Modulation of neurotransmitter release can impact conditions such as anxiety and depression.
- Cardiovascular Effects: Antagonism at A1 receptors may lead to increased heart rate and improved cardiac output.
- Anti-inflammatory Properties: Inhibition of adenosine signaling can reduce inflammation in various tissues.
The compound shows promise in research related to neuroprotection and cardioprotection due to its ability to modulate adenosine-mediated pathways .
The synthesis of XCC involves several steps typically centered around the modification of xanthine derivatives. Common methods include:
- Starting Material Preparation: Utilizing readily available xanthine derivatives as precursors.
- Functional Group Modification: Introducing specific substituents through reactions such as alkylation or acylation.
- Purification: Employing techniques like chromatography to isolate the final product with high purity.
The synthesis process can be optimized based on desired yields and purity levels .
XCC has potential applications in various fields:
- Pharmaceutical Research: As an adenosine receptor antagonist, it is being investigated for therapeutic uses in conditions like heart disease, stroke, and neurodegenerative disorders.
- Biochemical Studies: Used in research to elucidate the roles of adenosine receptors in cellular signaling pathways.
- Drug Development: XCC serves as a lead compound for developing new drugs targeting adenosine-related diseases .
Research on XCC has focused on its interactions with different biological systems:
- Receptor Binding Studies: Investigations into how XCC binds to various adenosine receptors provide insights into its selectivity and potential therapeutic applications.
- In Vivo Studies: Animal models are used to assess the physiological effects of XCC administration, including its impact on heart rate and neurotransmitter levels.
These studies are crucial for understanding the broader implications of XCC's biological activities and potential clinical applications .
Several compounds exhibit similar properties or structures to XCC. Here’s a comparison highlighting their uniqueness:
| Compound Name | Structure Type | Primary Action | Ki Values (nM) |
|---|---|---|---|
| Caffeine | Methylxanthine | Adenosine receptor antagonist | ~1000 (A1) |
| Theophylline | Methylxanthine | Adenosine receptor antagonist | ~200 (A1) |
| PD081503 | Xanthine derivative | Adenosine receptor antagonist | 50 (A1) |
| MRS1754 | Purinergic antagonist | Selective A3 receptor antagonist | ~10 |
Uniqueness of XCC
XCC stands out due to its specific binding affinities across multiple adenosine receptors, particularly its strong inhibition at A1 and A2B receptors compared to other similar compounds like caffeine and theophylline. This selectivity may enhance its therapeutic potential while minimizing side effects associated with broader spectrum antagonists .








